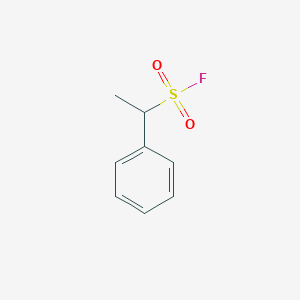
1-Phenylethane-1-sulfonyl fluoride
Descripción general
Descripción
1-Phenylethane-1-sulfonyl fluoride, also known by its chemical formula C₈H₉FO₂S , is a compound with a molecular weight of 188.22 g/mol . It falls under the category of sulfonyl fluorides and is used in various chemical applications .
Synthesis Analysis
A facile one-pot synthesis for producing sulfonyl fluorides from sulfonates or sulfonic acids has been developed. This process allows for the direct transformation of abundant and inexpensive sulfonates into highly valuable sulfonyl fluorides. The reaction conditions are mild, and readily available reagents are employed .
Molecular Structure Analysis
H | C / \ H C - SO₂F \ / C | C₆H₅ Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Sulfonyl Fluorides and Lithium Sulfonates
Research has demonstrated efficient methods for preparing sulfonyl fluorides, which are crucial intermediates in organic synthesis and potential electrolytes for lithium batteries. For instance, Toulgoat et al. (2007) developed a process for the synthesis of several polyfluoroalkanesulfonyl fluorides. This method simplifies the production of sulfonyl fluorides from sulfinates by electrophilic fluorination, avoiding the need for isolating unstable intermediates. Such advancements in sulfonyl fluoride synthesis have implications for battery technology and organic synthesis (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).
Development of Sulfonyl Fluoride-Based Reagents
Sulfonyl fluorides are gaining attention as reactive probes in chemical biology and molecular pharmacology. Xu et al. (2019) introduced a visible-light-mediated method for synthesizing aliphatic sulfonyl fluorides from carboxylic acids. This approach is notable for its broad applicability, including modification of amino acids and peptides, underscoring the importance of sulfonyl fluorides in developing pharmacologically relevant compounds (Xu, Xu, Yang, Cao, & Liao, 2019).
Optical Waveguiding and Materials Science
Highly fluorinated poly(arylene ether ketones/sulfones) have been explored for their potential in optical waveguiding applications. Qi et al. (2005) reported on cross-linkable, fluorinated polymers that offer high glass transition temperatures and thermal stability, suitable for creating tough, flexible, and transparent films. These materials' properties, including adjustable refractive indices and cross-linking density, are vital for optical applications, showcasing the versatility of sulfonyl fluoride derivatives in materials science (Qi, Ding, Day, Jiang, & Callender, 2005).
SuFEx Click Chemistry
Sulfonyl fluorides play a pivotal role in SuFEx (sulfur(VI) fluoride exchange) click chemistry, facilitating the synthesis of diverse chemical structures. For example, Smedley et al. (2018) presented 1-Bromoethene-1-sulfonyl fluoride (BESF) as a new SuFEx connector, enabling the synthesis of various sulfonyl fluoride-containing compounds with potential in drug development and materials science (Smedley, Giel, Molino, Barrow, Wilson, & Moses, 2018).
Electrochemical Synthesis
The electrochemical synthesis of sulfonyl fluorides offers an environmentally friendly alternative to traditional methods. Laudadio et al. (2019) developed a mild electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method highlights the potential for sustainable and efficient synthesis of sulfonyl fluorides, broadening the scope of their applications in various fields (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-phenylethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQONKVKQCZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylethane-1-sulfonyl fluoride | |
CAS RN |
1936702-96-3 | |
| Record name | 1-phenylethane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




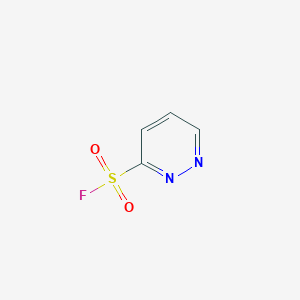

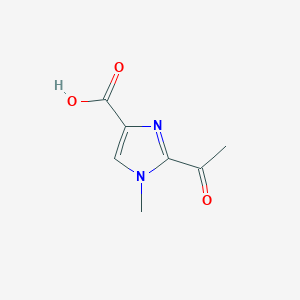
![1,4-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B3113135.png)
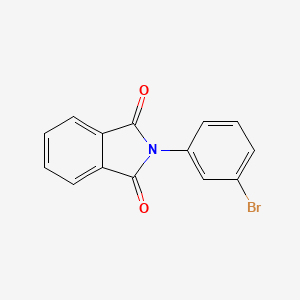
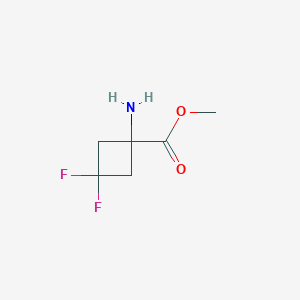

![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)

![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)

